Chloroxuron-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroxuron-d6 is a deuterium-labeled derivative of Chloroxuron, an organic compound used primarily as an herbicide. The chemical formula for this compound is C15H9D6ClN2O2, and it has a molecular weight of 296.78 g/mol . The incorporation of deuterium atoms into the molecule makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloroxuron-d6 involves the deuteration of Chloroxuron. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The production is carried out under controlled conditions to maintain the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Chloroxuron-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Chloroxuron-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new herbicides and pesticides with improved efficacy and safety profiles
Mechanism of Action
The mechanism of action of Chloroxuron-d6 involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of the molecule, leading to changes in its absorption, distribution, metabolism, and excretion. This makes it a valuable tool in studies aimed at understanding the behavior of similar compounds in biological systems .
Comparison with Similar Compounds
Chloroxuron-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Chloroxuron: The non-deuterated form of this compound, used primarily as an herbicide.
Linuron: Another phenylurea herbicide with similar applications.
Diuron: A related compound used for weed control in various crops
This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in scientific research, particularly in studies involving pharmacokinetics and metabolic profiling .
Properties
Molecular Formula |
C15H15ClN2O2 |
---|---|
Molecular Weight |
296.78 g/mol |
IUPAC Name |
3-[4-(4-chlorophenoxy)phenyl]-1,1-bis(trideuteriomethyl)urea |
InChI |
InChI=1S/C15H15ClN2O2/c1-18(2)15(19)17-12-5-9-14(10-6-12)20-13-7-3-11(16)4-8-13/h3-10H,1-2H3,(H,17,19)/i1D3,2D3 |
InChI Key |
IVUXTESCPZUGJC-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.